4-Dimethylaminobenzoic anhydride
Overview
Description
4-Dimethylaminobenzoic anhydride is an organic compound with the molecular formula C18H20N2O3. It is a derivative of benzoic acid, where the carboxylic acid groups are replaced by an anhydride linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary targets of 4-Dimethylaminobenzoic anhydride are Replicase polyprotein 1ab and Orf1a polyprotein . These proteins are associated with the SARS-CoV virus .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the carbonyl group of the anhydride . This is followed by the removal of a leaving group . The reactivity of carboxylic acid derivatives like this compound towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl . The more electronegative leaving groups withdraw electron density from the carbonyl, thereby, increasing its electrophilicity .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Biochemical Analysis
Biochemical Properties
4-Dimethylaminobenzoic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in esterification and amidation reactions. These interactions are crucial for the formation of esters and amides, which are important in various biochemical processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with cellular toxicity and adverse effects on organ function. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it can be metabolized by esterases and amidases, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect metabolic flux and the levels of different metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and then distributed to various organelles where it exerts its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism .
Preparation Methods
4-Dimethylaminobenzoic anhydride can be synthesized through several methods. One common synthetic route involves the reaction of 4-dimethylaminobenzoic acid with a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under mild conditions and results in the formation of the anhydride. Another method involves the use of triphenylphosphine and trichloroisocyanuric acid, which allows for the direct synthesis of symmetrical carboxylic anhydrides from carboxylic acids under mild reaction conditions .
Chemical Reactions Analysis
4-Dimethylaminobenzoic anhydride undergoes various chemical reactions, including nucleophilic acyl substitution, hydrolysis, and reactions with amines and alcohols. In nucleophilic acyl substitution, the anhydride reacts with nucleophiles such as amines or alcohols to form amides or esters, respectively. Hydrolysis of the anhydride in the presence of water results in the formation of 4-dimethylaminobenzoic acid . Common reagents used in these reactions include water, alcohols, and amines, and the major products formed are amides, esters, and carboxylic acids.
Scientific Research Applications
4-Dimethylaminobenzoic anhydride has several scientific research applications In chemistry, it is used as a reagent for the synthesis of various organic compounds In biology, it is utilized in the study of enzyme mechanisms and protein interactionsIn industry, it is used in the production of polymers and other materials .
Comparison with Similar Compounds
4-Dimethylaminobenzoic anhydride can be compared with other similar compounds such as acetic anhydride, succinic anhydride, and phthalic anhydride. While all these compounds are anhydrides and share similar reactivity, this compound is unique due to the presence of the dimethylamino group, which can influence its reactivity and applications. Similar compounds include:
- Acetic anhydride
- Succinic anhydride
- Phthalic anhydride
Properties
IUPAC Name |
[4-(dimethylamino)benzoyl] 4-(dimethylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-19(2)15-9-5-13(6-10-15)17(21)23-18(22)14-7-11-16(12-8-14)20(3)4/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUATYWLOBCNMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322681 | |
Record name | 4-DIMETHYLAMINOBENZOIC ANHYDRIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7474-31-9 | |
Record name | Benzoic acid, anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-DIMETHYLAMINOBENZOIC ANHYDRIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(dimethylamino)benzoyl] 4-(dimethylamino)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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